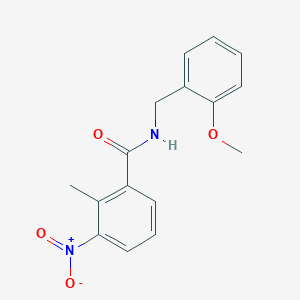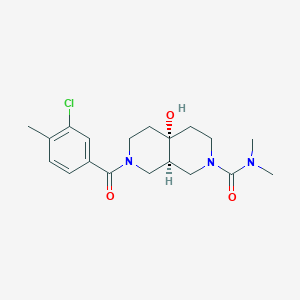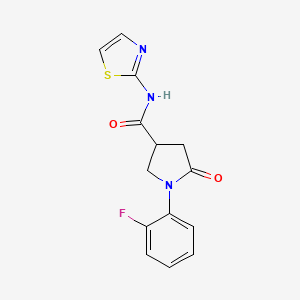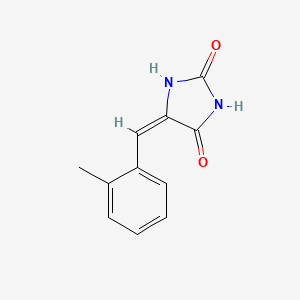
N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the functionalization of benzene derivatives through processes such as nitration, methoxylation, and the introduction of amide groups. For example, the synthesis of N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a compound with some similarity in structural motifs, involves the reaction of desmethyl precursors with methylating agents to introduce methoxy groups, followed by the addition of nitro and amide functionalities through subsequent chemical reactions (Vasdev et al., 2005).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the planar geometry of the amide group, which can engage in hydrogen bonding and other non-covalent interactions. X-ray diffraction (XRD) studies reveal the degree of pyramidality of amide nitrogen atoms and the overall molecular conformation, which are crucial for understanding the compound's reactivity and interactions (Shtamburg et al., 2012).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, such as the selective formation of acetoxy derivatives and methanolysis, leading to complex products. These reactions are influenced by the electronic effects of substituents, such as nitro and methoxy groups, which can activate or deactivate the benzene ring towards electrophilic or nucleophilic attack (Shtamburg et al., 2012).
Aplicaciones Científicas De Investigación
Cell Cycle Perturbations and DNA Damage Response
Research has shown that compounds similar to N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide, such as 3-methoxybenzamide, play a significant role in influencing cell cycle progression and DNA damage response mechanisms. One study demonstrated the effects of 3-methoxybenzamide on cell cycle perturbations following DNA damage, highlighting its impact on S phase lengthening and G2 phase accumulation, suggesting a crucial role in coordinating DNA repair with cell cycle progression (Jacobson, Meadows, & Measel, 1985).
Photoreactive Compounds and Drug Delivery
Another area of application involves the design and synthesis of photoreactive compounds for controlled drug release. A study on model compounds of caged capsaicin, incorporating substituted nitrobenzyl groups, examined their photoreactivity, which is relevant for developing light-sensitive drug delivery systems (Katritzky et al., 2003).
Polymer Science and Material Engineering
The photolabile characteristics of nitrobenzyl derivatives have been utilized in polymer science for creating materials with tunable properties. For instance, research has been conducted on the synthesis of photosensitive polymeric nano-objects using RAFT dispersion polymerization based on nitrobenzyl methacrylate, demonstrating applications in drug delivery with features like pH-stimuli release and high-efficient endosomal escape (Zhang, Hong, & Pan, 2017).
Corrosion Inhibition
The influence of substituents like nitro and methoxy groups on N-Phenyl-benzamide derivatives has been studied for their corrosion inhibition properties on mild steel in acidic environments. This research is pivotal for understanding how specific structural modifications can enhance or decrease the material's resistance to corrosion, providing insights into the development of more effective corrosion inhibitors (Mishra et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
There is a need for further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties of NBOMes to evaluate their potential harmful effects . The growing number of fatal and non-fatal intoxication cases indicates that NBOMes should be considered as a serious danger to public health .
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-13(7-5-8-14(11)18(20)21)16(19)17-10-12-6-3-4-9-15(12)22-2/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBGKLXLZIDWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5517719.png)
![2-(pyridin-3-ylmethyl)-8-thieno[3,2-d]pyrimidin-4-yl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5517725.png)
![N-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5517726.png)
![1-{[4-(3-biphenylyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5517734.png)
![5-(phenoxymethyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5517748.png)
![N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5517754.png)


![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5517786.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5517790.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517813.png)